molecular formula C7H11BrO3 B8624389 Methyl 4-bromo-3-methoxypent-2-enoate CAS No. 82967-65-5

Methyl 4-bromo-3-methoxypent-2-enoate

Cat. No.: B8624389
CAS No.: 82967-65-5
M. Wt: 223.06 g/mol
InChI Key: RQAYHTPHSTXAJM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methoxypent-2-enoate is a brominated α,β-unsaturated ester with a methoxy substituent at the 3-position of the pentenoyl backbone. This compound belongs to a class of synthetically versatile intermediates, widely used in organic synthesis for constructing complex molecules via nucleophilic substitutions, cycloadditions, or cross-coupling reactions. The bromine atom at the 4-position enhances electrophilicity, facilitating reactions such as Suzuki-Miyaura couplings, while the methoxy group influences electronic and steric properties, modulating reactivity and regioselectivity .

Properties

CAS No.

82967-65-5

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

methyl 4-bromo-3-methoxypent-2-enoate

InChI

InChI=1S/C7H11BrO3/c1-5(8)6(10-2)4-7(9)11-3/h4-5H,1-3H3

InChI Key

RQAYHTPHSTXAJM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=CC(=O)OC)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Ester Group : Ethyl ester (vs. methyl ester in the target compound).
  • Substituents : 3-methyl group (vs. 3-methoxy).
  • Backbone: Shorter chain (butenoyl vs. pentenoyl).

Reactivity :

  • The ethyl ester may exhibit slightly lower electrophilicity compared to methyl esters due to steric hindrance.
  • The 3-methyl group lacks the electron-donating effect of methoxy, reducing resonance stabilization of the α,β-unsaturated system. This enhances susceptibility to nucleophilic attack at the β-carbon .

2-Bromo-4'-methoxyacetophenone

Structural Differences :

  • Core Structure: Aromatic acetophenone (vs. aliphatic ester).
  • Substituents : Methoxy at the para position of the aromatic ring (vs. aliphatic methoxy).

Reactivity :

  • The bromine in 2-bromo-4'-methoxyacetophenone participates in Ullmann or Buchwald-Hartwig couplings for biaryl synthesis.
  • The aromatic methoxy group directs electrophilic substitution reactions (e.g., nitration) to the ortho/para positions .

Methyl 3-bromo-4-methylbenzoate

Structural Differences :

  • Aromatic vs. Aliphatic : Bromine and methyl groups on a benzoate ring (vs. aliphatic chain).

Reactivity :

  • Bromine on the aromatic ring undergoes Suzuki couplings for biaryl synthesis.
  • The methyl group at the 4-position provides steric hindrance, affecting regioselectivity in cross-coupling reactions .

Q & A

Q. How to reconcile discrepancies in reported biological activity of structurally similar esters?

  • Methodology :
  • Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (cell line, exposure time).
  • Structure-activity relationship (SAR) : Overlay electrostatic surfaces (via MOE software) to identify critical pharmacophores.
  • In silico docking : Screen against target proteins (e.g., kinases) to validate hypothesized binding modes .

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